molecular formula C10H16OS B8361493 2-Ethyl-2-thiophen-2-yl-butan-1-ol

2-Ethyl-2-thiophen-2-yl-butan-1-ol

Cat. No. B8361493
M. Wt: 184.30 g/mol
InChI Key: RJRCNQDYNGJKDV-UHFFFAOYSA-N
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Patent
US08084489B2

Procedure details

A solution of 2-methyl-2-thiophen-2-yl-propionic acid methyl ester (3.66 g, 17.2 mmol) in CH2Cl2 (85 mL) at 0° C. is treated with diisobutylaluminum hydrde (Dibal-H, 1.0 M PhMe, 38.0 mL, 384.0 mmol) and warmed to rt overnight. The reaction mixture is carefully poured into 1N tartaric acid (100 mL) and stirred for 3 d. The layers are separated and the aqueous layer is extracted with CH2Cl2 (100 mL). The combined extracts are dried over MgSO4, filtered, and concentrated. The residue is loaded onto silica gel and eluted with hexanes using a gradient of 0% to 75% EtOAc to give 2-ethyl-2-thiophen-2-yl-butan-1-ol (2.87 g, 90%) as a pink oil.
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)C(C)(C1[S:7]C=CC=1)C.C([Al]C[CH:19]([CH3:21])C)C(C)C.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[C:29]([OH:38])(=O)C(C(C(O)=O)O)O>C(Cl)Cl>[CH2:19]([C:27]([C:26]1[S:7][CH:23]=[CH:24][CH:25]=1)([CH2:22][CH3:28])[CH2:29][OH:38])[CH3:21] |^1:13|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
COC(C(C)(C=1SC=CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Al]CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[Al]CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with CH2Cl2 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with hexanes using a gradient of 0% to 75% EtOAc

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)C(CO)(CC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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